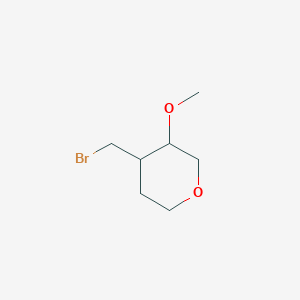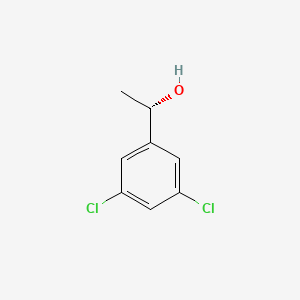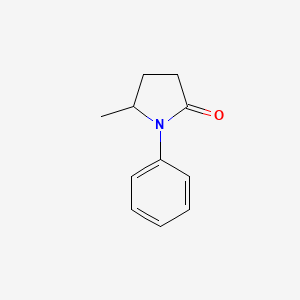![molecular formula C11H22N2O2 B11767170 tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of carbamate and features a cyclopentyl ring substituted with a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The process may include steps such as:
Formation of the cyclopentyl intermediate: This involves the preparation of a cyclopentyl compound with the desired stereochemistry.
Introduction of the methylamino group: This step involves the substitution of a suitable leaving group with a methylamino group.
Coupling with tert-butyl carbamate: The final step involves the coupling of the cyclopentyl intermediate with tert-butyl carbamate under suitable reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Industry: In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
- tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
Comparison: tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its hydroxylated counterparts.
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
Clave InChI |
RCDRFLDIOBQXPQ-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


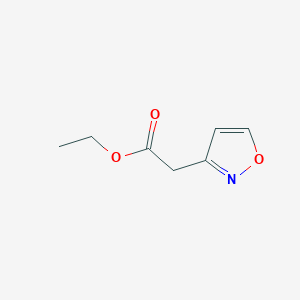
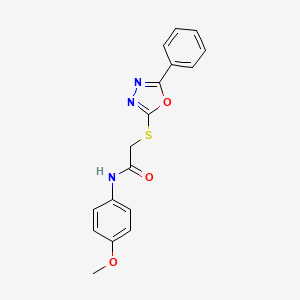
![2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
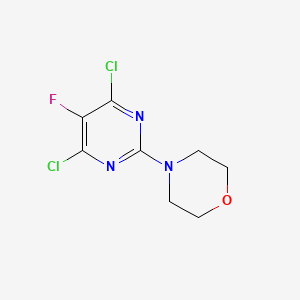
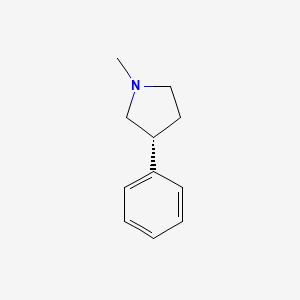
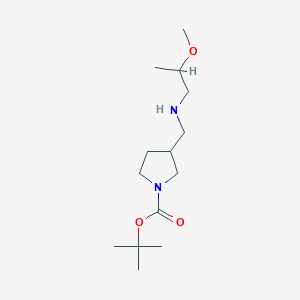
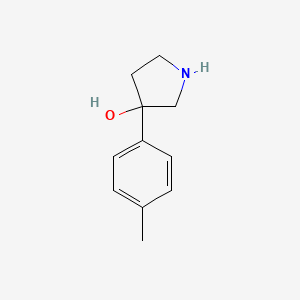

![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)
